1-(Aminomethyl)-8-methylnaphthalene
Description
Conceptual Framework of Naphthalene-Based Amine Systems
Naphthalene-based amine systems are defined by the presence of one or more amine functionalities attached to the bicyclic aromatic naphthalene (B1677914) structure. The introduction of an aminomethyl group (-CH₂NH₂) introduces a flexible, basic site to the rigid, planar naphthalene core. A critical aspect of their conceptual framework arises from the concept of peri-substitution, which refers to the placement of substituents at the 1 and 8 positions of the naphthalene ring. st-andrews.ac.uk
Due to the rigid geometry of the naphthalene skeleton, substituents at the peri-positions are held in close proximity, approximately 2.5 Å apart. wikipedia.org This enforced closeness is within the van der Waals radius for many atoms, leading to significant steric strain and unusual electronic interactions. wikipedia.org This contrasts with ortho-substitution on a benzene (B151609) ring, where substituents are separated by a larger distance of about 3.3 Å. wikipedia.org
This unique spatial arrangement in peri-substituted naphthalenes gives rise to compounds with distinctive properties. For instance, 1,8-bis(dimethylamino)naphthalene (B140697) is famously known as a "proton sponge" due to its exceptionally high basicity, a direct consequence of the steric strain relief upon protonation between the two nitrogen atoms. wikipedia.org While 1-(Aminomethyl)-8-methylnaphthalene does not have two amino groups, the interaction between the aminomethyl and methyl groups at the peri-positions still dictates its conformational preferences and reactivity.
Academic Rationale for Investigating Aminomethyl Functionalities on Polycyclic Aromatic Hydrocarbons
The scientific interest in attaching aminomethyl functionalities to PAHs like naphthalene is multifaceted. From a fundamental perspective, these compounds serve as valuable models for studying intramolecular interactions, such as hydrogen bonding and steric effects, and their influence on chemical reactivity. The juxtaposition of a flexible, basic aminomethyl group and a bulky methyl group on the rigid naphthalene framework in this compound provides a unique opportunity to explore the consequences of peri-strain.
From a synthetic standpoint, aminomethylnaphthalene derivatives are important intermediates. For example, N-methyl-1-naphthylmethylamine, a related compound, is a key intermediate in the synthesis of terbinafine, an allylamine (B125299) antifungal drug. chemicalbook.com The synthesis of such pharmacologically active compounds often relies on the predictable reactivity of the aminomethyl group.
Furthermore, these derivatives have found applications as reagents in analytical chemistry. For instance, 1-methyl-aminomethyl naphthalene has been utilized as a reagent for the determination of isocyanates in the air. chemicalbook.comguidechem.com The inherent fluorescence of the naphthalene core, which can be modulated by the substituents, also makes these compounds interesting candidates for the development of molecular probes and sensors. guidechem.com The broader class of PAHs is of significant environmental and toxicological interest, and understanding the chemistry of their functionalized derivatives contributes to a more comprehensive picture of their behavior and potential impacts. nih.gov
Current State of Research on this compound and Structural Analogues
While direct and extensive research specifically on this compound is not widely published, a significant body of work exists on its structural analogues. This research provides valuable insights into the expected properties and reactivity of the target compound.
Research on peri-substituted naphthalenes is a vibrant area, with studies focusing on their synthesis, bonding characteristics, and reactivity. epa.govresearchgate.net The primary methods for creating peri-substituted naphthalenes often involve nitration of the naphthalene core, followed by reduction and other functional group manipulations. wikipedia.org For instance, the synthesis of some peri-naphthalene derivatives starts from 1,8-dinitronaphthalene, which is then hydrogenated to the corresponding diamine. wikipedia.org
Studies on closely related compounds like 8-methylnaphthalen-1-amine (B180730) provide crucial data points. The properties of this compound, which features a primary amine directly attached to the naphthalene ring at the 1-position and a methyl group at the 8-position, are well-documented.
Table 1: Properties of 8-Methylnaphthalen-1-amine
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁N |
| Molar Mass | 157.21 g/mol |
| IUPAC Name | 8-methylnaphthalen-1-amine |
| CAS Number | 130523-30-7 |
Data sourced from PubChem CID 21771442 nih.gov
Another relevant analogue is 1-methylnaphthalene, which provides baseline information on the behavior of the methyl-substituted naphthalene core. wikipedia.orgnih.gov It is a key component in fuel surrogates for diesel and kerosene, and its combustion chemistry has been studied in detail. polimi.itmdpi.com
Table 2: Properties of 1-Methylnaphthalene
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀ |
| Molar Mass | 142.20 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 240–243 °C |
| Flash Point | 82 °C |
Data sourced from Wikipedia and PubChem CID 7002 wikipedia.orgnih.gov
The chemistry of N-methyl-1-(aminomethyl)naphthalene, which has been used in the synthesis of the antifungal agent terbinafine, also offers valuable parallels. chemicalbook.com The synthesis of this compound can be achieved through the reaction of 1-chloromethylnaphthalene with monomethylamine. chemicalbook.com This highlights a potential synthetic route to the title compound, likely involving the reaction of 1-(chloromethyl)-8-methylnaphthalene with ammonia (B1221849).
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H13N |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
(8-methylnaphthalen-1-yl)methanamine |
InChI |
InChI=1S/C12H13N/c1-9-4-2-5-10-6-3-7-11(8-13)12(9)10/h2-7H,8,13H2,1H3 |
InChI Key |
UJRDFFWYWORJEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC=C2CN |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of 1 Aminomethyl 8 Methylnaphthalene
Vibrational Spectroscopy for Molecular Fingerprinting and Interaction Studies
Fourier Transform Raman (FT-Raman) Spectroscopy
The spectrum can be interpreted by considering the characteristic vibrational frequencies of its constituent parts:
Naphthalene (B1677914) Ring Vibrations: The aromatic C-H stretching vibrations are anticipated to appear in the 3100-3000 cm⁻¹ region. The characteristic ring stretching vibrations, indicative of the C=C bonds within the naphthalene system, are expected to produce strong to medium intensity bands between 1650 cm⁻¹ and 1350 cm⁻¹.
Aliphatic and Substituent Vibrations: The methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups will show C-H stretching vibrations in the 3000-2850 cm⁻¹ range. The primary amine (-NH₂) group typically exhibits N-H stretching modes, although these are often weak in Raman spectroscopy. More prominent would be the C-N stretching vibration, expected around 1250-1020 cm⁻¹, and the CH₂ scissoring and twisting modes around 1450 cm⁻¹ and 1350-1150 cm⁻¹ respectively.
While specific experimental data for 1-(Aminomethyl)-8-methylnaphthalene is not available, analysis of related compounds such as 1-(chloromethyl)-2-methylnaphthalene has utilized FT-Raman spectroscopy to assign these characteristic vibrational modes. nist.gov A similar approach would be necessary to fully assign the spectrum of the title compound.
Table 1: Expected FT-Raman Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | Naphthalene C-H | 3100 - 3000 |
| Aliphatic C-H Stretch | -CH₃, -CH₂- | 3000 - 2850 |
| Aromatic C=C Stretch | Naphthalene Ring | 1650 - 1350 |
| CH₂ Scissoring | Aminomethyl (-CH₂-) | ~1450 |
| C-N Stretch | Aminomethyl (C-N) | 1250 - 1020 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and structural details of a compound through ionization and analysis of the mass-to-charge ratio (m/z) of the resulting ions and their fragments.
High-Resolution Mass Spectrometry (HR-MS)
High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, with the chemical formula C₁₂H₁₃N, the theoretical exact mass can be calculated. This experimental value would be used to confirm the molecular formula with high confidence.
The primary ion observed would be the molecular ion [M]⁺•. A key fragmentation pathway in compounds with a benzylic amine structure is the cleavage of the C-C bond adjacent to the nitrogen and the aromatic ring. This would result in the formation of a stable naphthylmethyl cation or a related tropylium-like ion (m/z 141), with the loss of an aminomethyl radical. Another potential fragmentation is the loss of the amino group.
Table 2: Theoretical HR-MS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₂H₁₃N |
| Calculated Monoisotopic Mass | 171.10480 u |
| Expected Primary Fragment (m/z) | 141.07043 ([C₁₁H₉]⁺) |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique particularly suited for polar molecules containing basic sites, such as the primary amine in this compound. wikipedia.org In positive ion mode, the amine group is readily protonated, leading to the formation of a pseudomolecular ion [M+H]⁺. This is often the most abundant ion in the spectrum under gentle ESI conditions.
This technique is valuable for confirming the molecular weight of the analyte. By controlling the instrumental parameters, such as the cone voltage, in-source fragmentation can be induced to provide structural information, which would be expected to correlate with the fragmentation patterns observed in HR-MS. mdpi.com
Table 3: Expected ESI-MS Ion for this compound
| Ion Species | Molecular Formula | Calculated m/z |
| Protonated Molecule [M+H]⁺ | [C₁₂H₁₄N]⁺ | 172.11208 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The spectrum of this compound is expected to be dominated by π→π* transitions within the naphthalene aromatic system.
Naphthalene and its derivatives typically display two characteristic absorption bands. These bands, based on Platt's notation, are:
¹Lₐ Band: A moderately intense, broad band typically found at shorter wavelengths (higher energy).
¹Lₑ Band: A less intense, structured band at longer wavelengths (lower energy).
The presence of the aminomethyl and methyl substituents on the naphthalene ring acts as an auxochromic influence, which can cause a bathochromic (red) shift of these absorption maxima to longer wavelengths compared to unsubstituted naphthalene. For context, the NIST WebBook notes the availability of UV/Visible spectral data for the closely related compound 1-methylnaphthalene. The exact positions (λₘₐₓ) and intensities (molar absorptivity, ε) of these bands would need to be determined experimentally.
Table 4: Expected UV-Vis Absorption Bands for this compound
| Transition Band | Electronic Transition | Expected Wavelength Region |
| ¹Lₐ | π→π | ~260 - 290 nm |
| ¹Lₑ | π→π | ~300 - 330 nm |
Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure and Absolute Configuration
Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can unambiguously establish the molecular structure, including bond lengths, bond angles, and torsional angles.
If a suitable single crystal of this compound could be grown, SCXRD analysis would provide:
Unambiguous Confirmation: Absolute confirmation of the connectivity and isomeric form of the molecule.
Structural Parameters: Precise measurements of the C-C, C-N, and C-H bond lengths and the angles between them.
Conformational Details: Information on the orientation of the aminomethyl substituent relative to the naphthalene plane.
Supramolecular Structure: Insight into the intermolecular interactions, such as hydrogen bonding involving the amine group, and the crystal packing arrangement in the solid state.
To date, the crystal structure for this compound has not been reported in the publicly accessible literature. Therefore, no experimental crystallographic data, such as space group or unit cell dimensions, can be presented.
Elemental Analysis for Stoichiometric Composition
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula to verify the compound's stoichiometric purity. For a pure sample of this compound, the experimental values are expected to be in close agreement with the calculated percentages.
Table 5: Theoretical Elemental Composition of this compound (C₁₂H₁₃N)
| Element | Symbol | Atomic Weight | Molar Mass ( g/mol ) | Theoretical Percentage (%) |
| Carbon | C | 12.011 | 144.132 | 84.16% |
| Hydrogen | H | 1.008 | 13.104 | 7.66% |
| Nitrogen | N | 14.007 | 14.007 | 8.18% |
| Total | 171.243 | 100.00% |
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) in Thermal Stability Assessment
The thermal stability of a chemical compound is a critical parameter that dictates its storage, handling, and application conditions. For novel compounds such as this compound, understanding its behavior at elevated temperatures is essential for predicting its degradation pathways and potential for use in various thermally demanding processes. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most powerful and commonly employed thermoanalytical techniques for assessing thermal stability.
As of the current literature review, specific experimental TGA and DSC data for this compound has not been publicly reported. Therefore, this section will outline the principles of these analytical techniques and describe the anticipated results and their interpretations for a compound of this nature.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. wikipedia.orgeltra.com This technique is invaluable for determining the temperatures at which a compound begins to decompose, the kinetics of its decomposition, and the composition of the residual material. wikipedia.org
A typical TGA experiment for this compound would involve heating a small, precisely weighed sample in an inert atmosphere (e.g., nitrogen or argon) at a constant rate. The resulting TGA curve would plot the percentage of initial mass remaining on the y-axis against the temperature on the x-axis.
Expected Research Findings from TGA:
Onset of Decomposition (Tonset): The temperature at which the first significant mass loss is detected. This is a primary indicator of the compound's thermal stability.
Decomposition Steps: The TGA curve may show one or more distinct steps, each corresponding to the loss of a specific part of the molecule. For this compound, one might anticipate an initial loss of the aminomethyl group, followed by the degradation of the naphthalene core at higher temperatures.
Residual Mass: The amount of mass remaining at the end of the analysis provides information about the formation of a stable, non-volatile residue (e.g., char).
An illustrative TGA data table for a hypothetical analysis of this compound is presented below to demonstrate how such data would be reported.
| Parameter | Hypothetical Value | Description |
| Onset Temperature (Tonset) | 250 °C | The temperature at which decomposition begins, indicating the upper limit of thermal stability. |
| Temperature at 5% Mass Loss (Td5) | 265 °C | A standardized point to compare the stability of different materials. |
| Temperature at 50% Mass Loss (Td50) | 350 °C | The temperature at which half of the initial sample mass has been lost. |
| Residual Mass at 800 °C | 15% | The percentage of non-volatile material remaining at the end of the analysis in an inert atmosphere. |
Differential Scanning Calorimetry (DSC)
DSC is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov It is used to detect and quantify thermal transitions such as melting, crystallization, and glass transitions, providing complementary information to TGA. nih.gov
For this compound, a DSC analysis would reveal its melting point (Tm), the enthalpy of fusion (ΔHf), and any other phase transitions that occur upon heating and cooling. The DSC thermogram plots heat flow against temperature. Endothermic events, such as melting, result in a downward peak, while exothermic events, like decomposition, produce an upward peak.
Expected Research Findings from DSC:
Melting Point (Tm): The temperature at which the compound transitions from a solid to a liquid state. This is a fundamental physical property.
Enthalpy of Fusion (ΔHf): The amount of energy required to melt the sample, which provides insight into the crystallinity of the material.
Decomposition Exotherm: If the compound decomposes exothermically, a broad upward peak would be observed at temperatures corresponding to the mass loss seen in the TGA curve.
An illustrative DSC data table for a hypothetical analysis is shown below.
| Parameter | Hypothetical Value | Description |
| Melting Point (Tm) | 195 °C | The peak temperature of the endothermic melting transition. |
| Enthalpy of Fusion (ΔHf) | 120 J/g | The heat absorbed during melting, indicative of the degree of crystallinity. |
| Decomposition Onset (Tdec) | 255 °C | The onset temperature of the exothermic decomposition process. |
Chemical Reactivity and Derivatization of 1 Aminomethyl 8 Methylnaphthalene
Reactions of the Aminomethyl Moiety
The primary amine of the aminomethyl group is a key site for a range of chemical reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
The aminomethyl group in 1-(aminomethyl)-8-methylnaphthalene can participate in nucleophilic substitution reactions. The primary amine can act as a nucleophile, attacking electrophilic centers to form new carbon-nitrogen or heteroatom-nitrogen bonds. While not extensively detailed in the provided search results for this specific molecule, the general reactivity of primary amines suggests its capability to react with alkyl halides, epoxides, and other electrophiles.
Furthermore, the aminomethyl group itself could be subject to substitution, although this is less common for primary amines unless activated.
| Reactant | Product Type | General Reaction |
| Alkyl Halide | Secondary or Tertiary Amine | R-CH₂NH₂ + R'-X → R-CH₂NHR' or R-CH₂(NR'₂) |
| Epoxide | β-Amino Alcohol | R-CH₂NH₂ + (CH₂)₂O → R-CH₂NHCH₂CH₂OH |
| Acyl Halide | Amide | R-CH₂NH₂ + R'COCl → R-CH₂NHCOR' |
A fundamental reaction of the primary amine in this compound is its condensation with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. dergipark.org.trekb.eg This reaction involves a nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to yield the characteristic azomethine (-C=N-) functional group. scholarsresearchlibrary.com The stability of these imines is often enhanced when derived from aromatic aldehydes due to conjugation. dergipark.org.trekb.eg
The general synthesis involves reacting equimolar amounts of this compound with an appropriate aldehyde or ketone, often in a solvent like ethanol (B145695) and sometimes with refluxing to drive the reaction to completion. dergipark.org.tr
| Carbonyl Compound | Product (Schiff Base) | Reaction Conditions |
| Aromatic Aldehyde (e.g., Benzaldehyde) | N-((8-methylnaphthalen-1-yl)methyl)benzenecarboximine | Ethanol, Reflux |
| Aromatic Ketone (e.g., Acetophenone) | N-((8-methylnaphthalen-1-yl)methyl)-1-phenylethan-1-imine | Toluene, Azeotropic reflux scholarsresearchlibrary.com |
| Substituted Salicylaldehydes | Corresponding Salicylimine | Ethanol, Room Temperature nih.gov |
The aminomethyl group readily undergoes acylation reactions with carboxylic acid derivatives, such as acyl chlorides or anhydrides, to form stable amide linkages. This reaction is a robust method for attaching various acyl groups to the this compound core. An example of a similar reaction is the formation of N-methyl-N-(1-naphthylmethyl)formamide from the corresponding amine. guidechem.com
This transformation is typically carried out by treating the amine with the acylating agent in the presence of a base to neutralize the hydrogen halide byproduct.
| Acylating Agent | Product (Amide) | Typical Base |
| Acetyl Chloride | N-((8-methylnaphthalen-1-yl)methyl)acetamide | Pyridine or Triethylamine |
| Benzoyl Chloride | N-((8-methylnaphthalen-1-yl)methyl)benzamide | Pyridine or Triethylamine |
| Acetic Anhydride | N-((8-methylnaphthalen-1-yl)methyl)acetamide | None or a mild base |
Functionalization of the Naphthalene (B1677914) Core
The naphthalene ring system of this compound is also amenable to further functionalization, primarily through electrophilic aromatic substitution. The directing effects of the existing substituents play a crucial role in determining the position of new incoming groups.
Naphthalene is generally more reactive than benzene (B151609) towards electrophilic substitution, with the 1-position (or α-position) being the most reactive site. libretexts.org In this compound, the aminomethyl and methyl groups are both activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions.
The aminomethyl group (-CH₂NH₂) is an activating ortho-, para-director. The methyl group (-CH₃) is also an activating ortho-, para-director. Given the positions of these groups at C1 and C8, the likely positions for electrophilic attack would be C2, C4, C5, and C7. The precise outcome of an electrophilic substitution reaction can be influenced by steric hindrance from the peri-substituents and the specific reaction conditions. libretexts.org The amino group, in particular, enhances the reactivity of the aromatic ring to electrophilic substitution. smolecule.com
| EAS Reaction | Typical Reagents | Potential Products |
| Nitration | HNO₃/H₂SO₄ | Nitro-1-(aminomethyl)-8-methylnaphthalene |
| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | Bromo- or Chloro-1-(aminomethyl)-8-methylnaphthalene |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Acyl-1-(aminomethyl)-8-methylnaphthalene |
| Sulfonation | H₂SO₄ | This compound-sulfonic acid |
Beyond classical electrophilic aromatic substitution, modern synthetic methods offer more precise control over the functionalization of the naphthalene core. Directed ortho-metalation (DoM) is a powerful strategy where a directing group guides the deprotonation of a nearby position by a strong base (like an organolithium reagent), followed by quenching with an electrophile.
For this compound, the aminomethyl group could potentially act as a directing group. After protection of the amine (e.g., as a carbamate), it could direct lithiation to the C2 position. The methyl group is not a strong directing group for lithiation. The specific application of such strategies to this compound would require empirical investigation to determine the regioselectivity.
| Strategy | Directing Group | Potential Site of Functionalization | Example Electrophile |
| Directed ortho-metalation (DoM) | Protected Aminomethyl (e.g., -CH₂NHBoc) | C2 | CO₂, I₂, RCHO |
The reactivity of this compound is theoretically governed by its two primary functional groups: the nucleophilic primary amine and the potentially reactive methyl group, both situated on the naphthalene scaffold. The amino group can be expected to undergo typical reactions such as acylation, alkylation, and Schiff base formation, which would be foundational for creating more complex derivatives. The electron-donating nature of the amino group also activates the naphthalene ring towards electrophilic substitution. smolecule.com
Design and Synthesis of Polyfunctionalized Analogues
The design of polyfunctionalized analogues of this compound would logically involve the strategic modification of its core structure to introduce new functionalities. This could include reactions targeting the amino group, the methyl group, or the aromatic naphthalene rings. For instance, derivatization of the amino group is a common strategy to introduce new chemical properties or to link the naphthalene moiety to other molecules. nih.gov
However, a detailed survey of scientific databases and chemical literature did not yield specific examples or dedicated studies on the synthesis of polyfunctionalized analogues starting from this compound. While general methods for the derivatization of amines and the functionalization of methyl groups on aromatic rings are well-established in organic chemistry, their specific application to this particular compound, along with detailed characterization and reaction outcomes, is not documented in the available literature. Research on related naphthalene derivatives often focuses on the synthesis of aminomethyl derivatives of other naphthalene cores, but not specifically starting with the 1-methyl-8-aminomethyl scaffold. researchgate.net
Applications in Materials Science and Catalysis Research
Investigation as Ligands in Coordination Chemistry
There is a notable absence of specific research detailing the use of 1-(Aminomethyl)-8-methylnaphthalene as a ligand in coordination chemistry.
Utility as Chemical Reagents and Fluorescent Probes in Analytical Methodologies
While related naphthalene-based compounds, particularly those with the 1,8-naphthalimide (B145957) core, are well-known for their applications as fluorescent probes, there is no specific evidence of this compound being utilized for this purpose. rsc.orgnih.gov The fluorescence properties of this specific isomer have not been characterized in the literature for sensing or analytical applications. Similarly, while it is available as a chemical intermediate, its specific use as a specialized analytical reagent is not documented in published research. For instance, a different compound, 1-Methyl-aminomethyl naphthalene (B1677914), has been noted for its use as a reagent for detecting isocyanates. chemicalbook.com
Future Research Trajectories and Unexplored Scientific Potential
Development of Next-Generation Synthetic Strategies
The synthesis of specifically substituted naphthalenes, particularly those with functional groups at sterically crowded positions like C1 and C8, presents a significant chemical challenge. anr.fr Future research must focus on developing novel, efficient, and regioselective methods to access 1-(aminomethyl)-8-methylnaphthalene.
Current approaches to functionalizing naphthalenes often rely on multi-step processes that can be inefficient. anr.fr A key area for development is the use of directing group-assisted C-H bond activation, which has become a powerful tool for regioselective functionalization. anr.frresearchgate.net For this compound, a prospective strategy could involve a two-step C-H activation sequence starting from a simpler naphthalene (B1677914) precursor. For instance, a directing group could first facilitate the introduction of a methyl group at the C8 position, followed by a second, different directing-group strategy to install the aminomethyl group at the C1 position. Research into identifying compatible and efficient directing groups for these transformations is paramount. researchgate.net
Another innovative avenue involves skeletal editing or atom transmutation. A recently developed protocol demonstrates the synthesis of substituted naphthalenes from isoquinoline (B145761) precursors using a phosphonium (B103445) ylide. nih.govnih.gov This method, which involves a nitrogen-to-carbon atom swap, could potentially be adapted to create the desired 1,8-disubstituted naphthalene core from a suitably substituted isoquinoline, offering a completely new synthetic paradigm. nih.govnih.gov
Furthermore, the development of one-pot synthesis methods, such as those used for creating aminomethylated hydroxynaphthalenes or complex heterocyclic systems, could dramatically improve efficiency. researchgate.netresearchgate.net Exploring reductive amination strategies on a pre-functionalized naphthalene dialdehyde (B1249045) is another viable route that has proven successful for synthesizing other bis-functionalized naphthalenes. nih.gov
Table 1: Potential Synthetic Approaches for this compound
| Synthetic Strategy | Description | Potential Advantages | Key Research Challenge |
|---|---|---|---|
| Directing Group-Assisted C-H Activation | Sequential functionalization of the naphthalene core using directing groups to control regioselectivity for methylation and aminomethylation. anr.frresearchgate.net | High regioselectivity, step economy. researchgate.net | Identifying compatible and removable directing groups for peri-position functionalization. |
| Isoquinoline-to-Naphthalene Transmutation | Synthesis from an isoquinoline precursor via a Wittig reaction-inspired N-to-C atom swap. nih.govnih.gov | Access to novel substitution patterns, use of readily available precursors. nih.gov | Designing the correct isoquinoline precursor and optimizing reaction conditions. |
| Reductive Amination | Conversion of a 1,8-naphthalene dicarboxaldehyde precursor using an amine source and a reducing agent. nih.gov | Utilizes a common and reliable reaction. nih.gov | Synthesis of the dialdehyde precursor. |
| Mannich-type Reactions | Condensation reaction involving a naphthalene precursor, formaldehyde (B43269), and an amine. researchgate.net | Often a one-pot synthesis, procedurally simple. researchgate.net | Controlling regioselectivity and preventing side reactions on the naphthalene core. |
In-depth Mechanistic Understanding of Chemical Transformations
A thorough understanding of the reaction mechanisms governing the synthesis and subsequent transformations of this compound is critical for optimizing processes and predicting its reactivity. The formation of polycyclic aromatic hydrocarbons (PAHs) like naphthalene and its derivatives can occur through various complex pathways, such as the hydrogen-abstraction-acetylene-addition (HACA) routes seen in combustion. uoa.gr While not directly a synthetic method, understanding these formation mechanisms provides insight into the fundamental stability and reactivity of the naphthalene core. uoa.gr
Future research should employ a combination of experimental and theoretical methods to elucidate these mechanisms. For instance, studying the oxidation of naphthalene, which is known to proceed via OH-addition pathways to form naphthols, can provide a model for understanding how this compound might be metabolized or degrade. acs.org Density functional theory (DFT) and other computational tools will be invaluable for mapping potential energy surfaces, identifying transition states, and calculating kinetic rate constants for its formation and reactions. acs.orgsemanticscholar.org This knowledge is crucial for controlling reaction outcomes, minimizing byproducts, and designing new transformations.
Exploration of Novel Catalytic Systems
Catalysis is central to modern organic synthesis, and the development of novel catalytic systems will be essential for the efficient and selective synthesis of this compound. anr.fr Transition metal catalysis has been instrumental in the functionalization of otherwise inert C-H bonds. researchgate.net
Palladium and rhodium catalysts are frequently used for directing group-assisted C-H functionalization of naphthalenes. anr.frresearchgate.net Future work should explore using less expensive and more earth-abundant metals like copper, cobalt, or ruthenium to achieve similar transformations, aligning with the principles of green chemistry. anr.frresearchgate.netacs.org For example, ruthenium has been shown to catalyze the remote C5-selective functionalization of naphthalene, demonstrating the potential for catalysts to override traditional site selectivity. acs.org Gold and copper catalysts have also been used for carbene transfer reactions to functionalize the naphthalene ring system. beilstein-journals.orgresearchgate.net
Investigating catalyst performance under various conditions will be key. This includes optimizing ligands, solvents, and reaction temperatures to maximize yield and selectivity. For instance, the choice of a specific phosphine (B1218219) ligand or a picolinamide (B142947) directing group can dramatically influence the outcome of cobalt-catalyzed reactions. researchgate.net
Table 2: Catalytic Systems for Naphthalene Functionalization
| Catalyst Type | Metal | Typical Application | Potential for this compound |
|---|---|---|---|
| C-H Activation Catalysts | Palladium (Pd), Rhodium (Rh) | Regioselective arylation, oxygenation, halogenation. anr.fr | Primary candidates for developing directed synthesis strategies. |
| C-H Activation Catalysts | Ruthenium (Ru), Cobalt (Co) | Remote C-H alkylation and formylation. researchgate.netacs.org | Exploring alternative, cost-effective catalytic cycles. |
| Carbene Transfer Catalysts | Gold (Au), Copper (Cu) | C-H insertion and cycloaddition reactions. beilstein-journals.orgresearchgate.net | Potentially useful for installing the methyl group or modifying the aminomethyl group. |
Integration with Emerging Fields of Chemical Science
The true potential of this compound will be realized by its integration into emerging scientific fields. The unique spatial arrangement of its functional groups could give rise to novel properties and applications.
Medicinal Chemistry: Naphthalene derivatives are a mainstay in drug discovery, with applications as anticancer, antimicrobial, and anti-inflammatory agents. researchgate.netnih.govijpsjournal.com The 1,8-disubstituted scaffold of the target molecule could act as a rigid backbone for designing new therapeutic agents. The aminomethyl group can serve as a handle for further derivatization or as a key pharmacophoric feature for binding to biological targets like DNA or proteins. nih.gov For example, bis-aminomethylnaphthalenes have been investigated as potential anticancer agents. nih.gov Future research would involve synthesizing a library of derivatives and screening them for various biological activities.
Materials Science: Functionalized naphthalenes are used in the development of organic materials, including dyes and organic light-emitting diodes (OLEDs). lifechemicals.com Naphthalene diimides (NDIs), for instance, are explored for their electronic properties and use in solar cells and sensors. nih.govacs.org The this compound structure could serve as a building block for new polymers or functional materials. Its specific substitution might influence molecular packing in the solid state, leading to unique optical or electronic properties. Furthermore, naphthalene derivatives have been studied for photon upconversion applications, a process that converts lower-energy light to higher-energy light, which could be relevant for solar energy and bioimaging. nih.gov
Supramolecular Chemistry and Sensing: The proximity of the amino and methyl groups in a peri-substituted arrangement could create a unique binding pocket, making the molecule a candidate for use as a chemosensor or a ligand for metal complexes. The amino group, in particular, can be modified to create fluorescent probes that respond to specific analytes or environmental changes, a strategy employed with related 4-amino-1,8-naphthalimide (B156640) systems. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
